molecular formula C20H16F3O4PS2 B14488952 [(Benzenesulfonyl)(trifluoromethanesulfonyl)methyl](diphenyl)phosphane CAS No. 63220-63-3

[(Benzenesulfonyl)(trifluoromethanesulfonyl)methyl](diphenyl)phosphane

Cat. No.: B14488952
CAS No.: 63220-63-3
M. Wt: 472.4 g/mol
InChI Key: FJQCORURQGRUCL-UHFFFAOYSA-N
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Description

(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is a complex organophosphorus compound. It features a unique combination of benzenesulfonyl, trifluoromethanesulfonyl, and diphenylphosphane groups, making it a versatile reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane typically involves the reaction of benzenesulfonyl chloride, trifluoromethanesulfonyl chloride, and diphenylphosphane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is typically catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane exerts its effects involves the interaction of its sulfonyl and phosphane groups with various molecular targets. The sulfonyl groups can act as electrophiles, facilitating nucleophilic attack, while the phosphane group can coordinate with metal centers, enhancing catalytic activity. These interactions enable the compound to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is unique due to its combination of sulfonyl and phosphane groups, which provide a balance of electrophilic and nucleophilic properties. This makes it a versatile reagent in both organic synthesis and catalysis, offering advantages over other similar compounds in terms of reactivity and selectivity.

Properties

CAS No.

63220-63-3

Molecular Formula

C20H16F3O4PS2

Molecular Weight

472.4 g/mol

IUPAC Name

[benzenesulfonyl(trifluoromethylsulfonyl)methyl]-diphenylphosphane

InChI

InChI=1S/C20H16F3O4PS2/c21-20(22,23)30(26,27)19(29(24,25)18-14-8-3-9-15-18)28(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H

InChI Key

FJQCORURQGRUCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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